Product packaging for Secaubryenol(Cat. No.:CAS No. 925932-08-7)

Secaubryenol

Cat. No.: B023613
CAS No.: 925932-08-7
M. Wt: 456.7 g/mol
InChI Key: JFCYFLMAPFEZKC-RISGNIHZSA-N
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Description

Secaubryenol is a novel small molecule compound of significant interest in biochemical and pharmacological research. Preliminary studies indicate that its primary research value lies in its potent and selective modulation of key cellular signaling pathways, particularly those involving protein-protein interactions implicated in the regulation of apoptosis and cellular senescence. Its proposed mechanism of action involves high-affinity binding to the Bcl-2 homology 3 (BH3) domain mimicry, thereby disrupting the interaction between pro-survival and pro-apoptotic Bcl-2 family proteins. This action promotes mitochondrial outer membrane permeabilization (MOMP), leading to the initiation of the intrinsic apoptotic cascade.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H48O3 B023613 Secaubryenol CAS No. 925932-08-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(1S,4R,5R,8S,9S,12R,13R)-12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-[(2R)-6-methylhept-5-en-2-yl]-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-20(2)8-7-9-21(3)23-12-14-28(6)25-11-10-24(22(4)18-31)29(15-13-26(32)33)19-30(25,29)17-16-27(23,28)5/h8,21,23-25,31H,4,7,9-19H2,1-3,5-6H3,(H,32,33)/t21-,23-,24+,25+,27-,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCYFLMAPFEZKC-RISGNIHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C1CCC2(C1(CCC34C2CCC(C3(C4)CCC(=O)O)C(=C)CO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@H]([C@]3(C4)CCC(=O)O)C(=C)CO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Phytochemical Sourcing and Advanced Isolation Methodologies of Secaubryenol

Botanical Origins and Ecological Context of Secaubryenol Production

The genus Gardenia is a rich source of cycloartane (B1207475) triterpenoids, many of which exhibit interesting biological activities. acs.org this compound is biosynthesized and stored in the resinous exudates of several species within this genus. These exudates, often found on apical buds or other aerial parts of the plants, likely serve a protective function for the plant. The isolation of this compound typically involves the collection of this exudate, followed by dissolution in organic solvents and subsequent chromatographic separation to purify the compound.

Primary Isolation from Gardenia aubryi Exudates

This compound was first identified and characterized from an exudate collected from the aerial parts of Gardenia aubryi. nih.gov In a 2006 study, researchers isolated three new 3,4-seco-cycloartanes, naming them this compound, secaubrytriol (B1255022), and secaubryolide. nih.gov The structure of this compound was established through mass spectrometry and extensive NMR (Nuclear Magnetic Resonance) experiments. nih.gov This initial isolation established G. aubryi as the primary known source of this compound.

Table 1: Compounds Isolated from Gardenia aubryi Exudate Alongside this compound nih.gov
Compound ClassSpecific Compound Name
3,4-seco-cycloartaneThis compound
3,4-seco-cycloartaneSecaubrytriol
3,4-seco-cycloartaneSecaubryolide
Cycloartane(24S)-cycloartane-24,25-diol-3-one
TriterpeneCoccinetane A
FlavonolHerbacetin 3,8-dimethyl ether
FlavonolHibiscetin 3,8,3',4'-tetramethyl ether
FlavonoidConyzatin

Occurrence in Other Gardenia Species

Following its initial discovery, this compound has been identified in several other species of the Gardenia genus, indicating a wider distribution within this botanical group.

In 2009, phytochemical analysis of the exudate from Gardenia tubifera led to the isolation of the known compound this compound. acs.org Its structure was confirmed by comparing its NMR spectroscopic data with the values reported in the literature from its initial discovery. acs.org This finding marked the first time this compound was isolated from a species other than G. aubryi. The research also identified four new 3,4-seco-cycloartanes, named gardenoins A–D. acs.org

Investigations into the chemical constituents of Gardenia sootepensis have revealed a variety of 3,4-seco-cycloartane triterpenes, which are structurally related to this compound. nih.govnih.gov Studies on the apical buds and the leaves and twigs of this species have led to the isolation of new compounds such as sootepins A-E and sootepins H-I. nih.govnih.gov However, based on published research, this compound itself has not been reported as a constituent of Gardenia sootepensis. nih.govnih.gov

The apical buds of Gardenia obtusifolia have also been a subject of phytochemical study. This research resulted in the isolation of four new cycloartane triterpenes, named gardenoins E–H, along with five other known cycloartanes. nih.gov A more recent and extensive analysis isolated ten previously undescribed cycloartane-type triterpenes and nineteen known compounds from the plant. nih.gov Despite the identification of numerous related triterpenes, this compound was not among the compounds reported from this species. nih.govnih.gov

This compound has been successfully isolated from the exudate of Gardenia thailandica. researchgate.net A study focused on this species reported the isolation of two new cycloartane triterpenes, gardenoins I and J, alongside three known compounds, one of which was identified as this compound. researchgate.net This confirmed G. thailandica as another botanical source for this specific phytochemical.

Table 2: Occurrence of this compound and Related Compounds in Various Gardenia Species
SpeciesThis compound Isolated?Examples of Other Related Compounds Isolated
Gardenia aubryiYes nih.govSecaubrytriol, Secaubryolide nih.gov
Gardenia tubiferaYes acs.orgGardenoins A–D acs.org
Gardenia sootepensisNot Reported nih.govnih.govSootepins A–E, Sootepins H–I nih.govnih.gov
Gardenia obtusifoliaNot Reported nih.govnih.govGardenoins E–H nih.gov
Gardenia thailandicaYes researchgate.netGardenoins I–J, Sootepin E, Coronaloic acid researchgate.net
Gardenia latifolia Fruits

The fruits of Gardenia latifolia Ait., a member of the Rubiaceae family, have been identified as a significant botanical source of this compound. Phytochemical profiling of methanolic extracts from the fruits of this plant, commonly known as Indian Boxwood, has revealed a diverse array of compounds. Through techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis, this compound was successfully identified as one of the major constituents among 22 other diversified compounds. This finding underscores the importance of G. latifolia fruits as a primary source for the isolation of this particular seco-triterpenoid.

Identification in Diverse Botanical Genera (e.g., Coussarea macrophylla)

This compound's presence is not limited to the Gardenia genus. It has also been notably isolated from Coussarea macrophylla (Mart.) Müll.Arg., another species within the extensive Rubiaceae family. google.comnih.gov Research on the bark of this Ecuadorian plant led to the identification of this compound alongside several novel 3,4-secocycloartane and 3,4-secodammarane triterpenes. google.comnih.gov The identification of this compound in a different genus of the same family suggests a potentially wider distribution within the Rubiaceae and highlights the chemotaxonomic significance of this class of compounds.

Anatomical Distribution within Plant Sources (e.g., Exudates, Leaves, Twigs, Apical Buds)

The distribution of seco-triterpenoids, the class of compounds to which this compound belongs, is varied across different anatomical parts of plants. While specific distribution data for this compound is limited, research on related triterpenoids provides valuable insights. Pentacyclic triterpenes, for example, are commonly found in fruit peels, leaves, and stem bark. nih.gov

Studies on various plant species have successfully isolated seco-triterpenoids from a range of tissues, as detailed in the table below. This suggests that this compound could potentially be found in parts other than fruits and bark, warranting broader investigation into its anatomical distribution.

Plant PartCompound ClassExample Plant Species
FruitsSeco-triterpenoidsMelia toosendan researchgate.net
LeavesSeco-dammarane triterpenoidsCyclocarya paliurus nih.gov
Twigs and Leaves3,4-Seco-isopimarane diterpenesIsodon flavidus nih.gov
RootsSeco-triterpeneRosa laevigata researchgate.net
Stems and LeavesTriterpenoidsSchisandra incarnata researchgate.net

Advanced Extraction and Enrichment Techniques for this compound

The isolation of this compound from its natural plant matrix necessitates sophisticated extraction and enrichment protocols tailored to its physicochemical properties.

Solvent-based extraction is a foundational step in the isolation of this compound. The choice of solvent is critical and is dictated by the polarity of the target compound. In the case of Gardenia latifolia fruits, methanolic extracts have proven effective in yielding a high concentration of diverse phytochemicals, including this compound. Methanol's polarity makes it suitable for extracting a broad spectrum of secondary metabolites. nih.gov The optimization of this process involves manipulating parameters such as temperature, extraction time, and the solid-to-solvent ratio to maximize the yield and purity of the target triterpenoid (B12794562). nih.gov Similarly, ethyl acetate (B1210297) was the solvent used for the successful extraction of this compound from the bark of Coussarea macrophylla. google.comnih.gov

The release of this compound from the plant's cellular structure is a complex process governed by several mechanistic factors. The initial and critical step involves the disruption of plant cells to release their chemical constituents. nih.gov This is typically achieved by grinding the dried plant material into a fine powder, which increases the surface area available for solvent interaction.

The chosen solvent then penetrates the plant tissue, dissolving the target compounds based on the principle of "like dissolves like." The efficiency of this process is influenced by the solvent's diffusivity into the plant matrix and its ability to overcome the binding forces holding the compound within the cellular structure. acs.org Mass transfer rates, solvent viscosity, and surface tension are key parameters that are modulated during extraction to facilitate the movement of the dissolved triterpenoids from the solid plant material into the liquid solvent phase. acs.org Techniques such as maceration, Soxhlet extraction, or ultrasound-assisted extraction are employed to enhance this process, each with its own mechanism for promoting the release and dissolution of the target compound. google.com

Chromatographic Separation and Purification Protocols for this compound

Following crude extraction, a multi-step purification process is essential to isolate this compound from the complex mixture of co-extracted phytochemicals. Chromatography is the cornerstone of this purification process. nih.gov

The purification of seco-triterpenoids and related compounds typically involves a combination of different chromatographic techniques. A common strategy begins with column chromatography using a stationary phase like silica (B1680970) gel. researchgate.net This initial step fractionates the crude extract based on the differential adsorption of its components. Fractions containing the target compound are identified and pooled for further purification.

Subsequent steps may involve techniques like Sephadex LH-20 column chromatography, which separates compounds based on molecular size, or more advanced high-resolution methods like High-Performance Liquid Chromatography (HPLC). researchgate.net Semipreparative or preparative HPLC is often the final step, utilizing specific solvent gradients and columns to achieve a high degree of purity for the isolated this compound. The selection of the specific chromatographic method depends on the physicochemical properties of this compound and the impurities present in the extract.

Comprehensive Column Chromatography Applications

Column chromatography stands as a fundamental and indispensable technique in the initial stages of this compound purification. This method facilitates the separation of compounds based on their differential adsorption to a stationary phase, allowing for a preliminary fractionation of the crude plant extract.

For the isolation of this compound, silica gel is the most commonly employed stationary phase. The process typically involves the application of a concentrated plant extract onto a prepared silica gel column. Subsequently, a gradient elution is performed using a solvent system with increasing polarity. A common mobile phase combination for this purpose is a mixture of n-hexane and ethyl acetate. The elution begins with a higher proportion of the non-polar solvent (n-hexane) and gradually transitions to a higher concentration of the more polar solvent (ethyl acetate). This systematic change in solvent polarity allows for the sequential elution of compounds with varying polarities.

Fractions are collected at regular intervals and are typically monitored by thin-layer chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are then combined for further purification steps. This initial separation is crucial for reducing the complexity of the mixture and enriching the concentration of the target compound.

Table 1: Typical Column Chromatography Parameters for this compound Isolation
ParameterDescription
Stationary PhaseSilica Gel (60-120 or 230-400 mesh)
Mobile PhaseGradient of n-Hexane and Ethyl Acetate
Elution ProfileStepwise or linear gradient from low to high polarity (e.g., 100% n-Hexane to 100% Ethyl Acetate)
Fraction MonitoringThin-Layer Chromatography (TLC) with visualization under UV light and/or staining reagents

High-Resolution Liquid Chromatography Approaches

Following the initial cleanup by column chromatography, High-Performance Liquid Chromatography (HPLC) is often employed to achieve a higher degree of purification. HPLC offers superior resolution and efficiency compared to conventional column chromatography, making it an essential tool for isolating compounds with similar chemical properties.

While specific HPLC methods for the routine analysis of this compound are not extensively documented in publicly available literature, the general principles for triterpenoid separation can be applied. A reversed-phase HPLC (RP-HPLC) setup is commonly used for this class of compounds. In this configuration, a non-polar stationary phase, such as a C18 column, is utilized in conjunction with a polar mobile phase.

The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution program, where the proportion of the organic solvent is gradually increased over time, is often necessary to achieve optimal separation of the various components in the partially purified fractions. The eluted compounds are detected using a UV detector, as triterpenoids generally exhibit some UV absorbance. The retention time of this compound under specific HPLC conditions is a key parameter for its identification and collection.

Table 2: Illustrative High-Resolution Liquid Chromatography (HPLC) Parameters for Triterpenoid Analysis
ParameterTypical Conditions
ColumnReversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile PhaseGradient of Water (A) and Acetonitrile or Methanol (B)
Gradient ProgramLinear gradient from a lower to a higher percentage of solvent B over a set time
Flow RateTypically 0.5 - 1.5 mL/min
DetectionUV detector at a wavelength suitable for triterpenoids (e.g., 210 nm)
Injection Volume10-20 µL

Advanced Preparative Chromatographic Techniques

For the isolation of this compound in quantities sufficient for structural elucidation and biological assays, preparative HPLC is the method of choice. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads.

The conditions developed at the analytical scale are typically scaled up for preparative HPLC. This involves using a column with a larger internal diameter and packed with a similar stationary phase. The mobile phase composition and gradient profile are adjusted to maintain the separation efficiency while accommodating the increased sample volume. The fractions corresponding to the this compound peak are collected, and the solvent is subsequently removed to yield the purified compound.

In addition to preparative HPLC, other advanced chromatographic techniques such as High-Speed Counter-Current Chromatography (HSCCC) have shown great potential for the separation of natural products. researchgate.net HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby minimizing irreversible adsorption and sample denaturation. While the specific application of HSCCC for this compound has not been detailed, its success in purifying other triterpenoids suggests it could be a viable and efficient method for its large-scale isolation. researchgate.netresearchgate.net

Table 3: Key Considerations for Advanced Preparative Chromatography
TechniquePrincipleAdvantages for this compound Isolation
Preparative HPLCScaled-up version of analytical HPLC for purification of larger quantities.High resolution, high purity, and direct scalability from analytical methods.
High-Speed Counter-Current Chromatography (HSCCC)Liquid-liquid partition chromatography without a solid support.No irreversible adsorption, high sample loading capacity, and reduced solvent consumption.

Elucidation of Secaubryenol S Molecular Architecture and Stereochemistry

Spectroscopic Analysis for Definitive Structural Assignment

Spectroscopic techniques are indispensable tools in natural product chemistry for the structural elucidation of isolated compounds. For Secaubryenol, a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy provides the critical data required to assign its structure definitively. acs.orguni-duesseldorf.de

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact mass of a molecule, which in turn allows for the calculation of its elemental composition and thus the molecular formula. By precisely measuring the mass-to-charge ratio (m/z) of the molecular ion, HRMS can distinguish between compounds with very similar nominal masses but different elemental compositions. scribd.com This is crucial for confirming the presence and number of different atoms (e.g., carbon, hydrogen, oxygen) within the this compound molecule. For this compound, HRMS data provides a key starting point in understanding its molecular makeup researchgate.net.

Vibrational Spectroscopy for Functional Group Identification (e.g., FTIR)

Vibrational spectroscopy, such as Fourier Transform Infrared (FTIR) spectroscopy, is a valuable tool for identifying the functional groups present within a molecule. Analysis of the FTIR spectrum of a compound provides characteristic absorption bands corresponding to the vibrations of specific chemical bonds.

In the context of this compound, FTIR spectroscopy has been utilized in its structural characterization. Studies involving extracts containing this compound have reported characteristic absorption bands. For instance, a methanolic fruit extract of Gardenia latifolia, which was found to contain this compound, showed absorption bands at 3274 cm⁻¹ (indicating O-H stretching), 2923 cm⁻¹ (aromatic C-H stretching), 2857 cm⁻¹ (functional group C-H stretching), 1710 cm⁻¹ (C=O stretching), and bands between 1605 and 1442 cm⁻¹ (C=C stretching), as well as 1249 cm⁻¹ (C=O stretching vibration) and 1037 cm⁻¹ (C-O-C stretching vibration). researchgate.netnih.gov Another report specifically mentioning this compound noted a broad band for O-H at 3340 cm⁻¹, alkyl C-H stretching at 3000, 2935, and 2940 cm⁻¹, C-H₃ at 2890 and 2850 cm⁻¹, and a C-O bend. ucl.ac.uk A band consistent with hydroxy groups has also been observed around 3435 cm⁻¹ in IR spectra of related compounds. tsri.or.thresearchgate.net These spectral features provide crucial information about the presence of hydroxyl groups, carbonyls, and various C-H and C=C functionalities within the this compound molecule, supporting its triterpenoid (B12794562) structure.

X-ray Crystallography for Absolute Configuration Determination of Seco-Cycloartane Analogs

While direct reports of this compound's absolute configuration being determined by X-ray crystallography are limited, this technique has been successfully applied to determine the absolute and relative configurations of related seco-cycloartane triterpenes. X-ray crystallography provides a definitive three-dimensional structure of a molecule in its crystalline state by analyzing the diffraction pattern produced when X-rays interact with the crystal lattice. nih.govwikipedia.org

For instance, the relative configuration of secaubrytriol (B1255022), a compound isolated alongside this compound from Gardenia aubryi, was unequivocally defined using X-ray crystallography. researchgate.netird.fr In studies on other seco-cycloartane derivatives, such as lithocarpic acid A isolated from Lithocarpus polystachyus, X-ray crystallography with Cu Kα radiation was used to unequivocally define the absolute configurations. acs.org Similarly, the absolute configuration of a cycloartane (B1207475) triterpenoid from the rhizomes of Cimicifuga foetida, a seven-membered-ring variant of 9,10-seco-9,19-cycloartane, was determined by X-ray crystallography. acs.orgnih.gov These examples highlight the power of X-ray crystallography in providing unambiguous stereochemical information for complex seco-cycloartane structures, serving as a strong precedent for its potential application or the confidence in stereochemical assignments of related compounds like this compound when spectroscopic data is correlated with crystallographically defined analogs.

Chemoinformatic and Computational Approaches to Structural Confirmation

Chemoinformatic and computational methods play an increasingly important role in the structural elucidation and confirmation of natural products, including seco-cycloartane triterpenes. These approaches can complement experimental spectroscopic data by providing theoretical insights into molecular properties, conformations, and spectral predictions.

Computational approaches, such as molecular modeling and theoretical calculations, have been applied to seco-triterpenoids to understand their conformational preferences. researchgate.netresearchgate.netdokumen.pub Conformational analysis of A-seco-triterpenoids, for example, has been based on theoretical molecular mechanics calculations and simulation techniques using specialized computer programs. dokumen.pub While specific computational studies solely focused on this compound's structural confirmation are not extensively detailed in the provided results, the application of these methods to related seco-cycloartanes suggests their utility in validating proposed structures and stereochemistry. Computational docking analysis has also been performed on compounds present in extracts containing this compound to explore interactions with biological targets, which implicitly relies on the confirmed or predicted 3D structures of these compounds. researchgate.net Furthermore, quantum chemical computations have been used to calculate electronic circular dichroism (ECD) spectra for other terpenoids, aiding in the assignment of absolute configurations where crystallographic data might be unavailable. researchgate.net These computational tools provide valuable means for verifying structural assignments and exploring the three-dimensional aspects of this compound.

Biosynthetic Pathways and Chemotaxonomic Relationships of Secaubryenol

Postulated Biosynthesis of the 3,4-Seco-Cycloartane Skeleton

The 3,4-seco-cycloartane skeleton, characteristic of Secaubryenol and related compounds, is believed to arise from a cycloartane (B1207475) precursor through a specific ring cleavage event.

The biosynthesis is postulated to begin with a cycloartane triterpene. Cycloartane is a common intermediate in the plant sterol pathway, derived from the cyclization of squalene (B77637). The formation of the seco-cycloartane structure involves the oxidative cleavage of the C3-C4 bond in the A-ring of the cycloartane skeleton. This cleavage transforms the cyclic A-ring into an acyclic or seco (opened) structure, resulting in a 3,4-seco arrangement. While the precise enzymatic machinery responsible for this specific cleavage in the biosynthesis of this compound is not fully elucidated, it is a critical step in generating the unique structural features of this class of triterpenoids.

Following the proposed C3-C4 cleavage of a cycloartane precursor, a series of enzymatic transformations are likely involved in the formation of this compound. These transformations would include oxidation, reduction, and potentially other modifications to introduce the specific functional groups present in this compound, such as hydroxyl groups and a carboxylic acid or its derivatives. medchemexpress.com While specific enzymes and detailed intermediate structures in the this compound pathway require further investigation, analogous enzymatic reactions are known to occur in the biosynthesis of other triterpenoids. The presence of different seco-cycloartanes with varying oxidation states and functional groups in Gardenia species suggests a complex network of enzymatic steps downstream of the initial ring cleavage.

Co-occurrence and Structural Relationships with Other Seco-Cycloartane Triterpenoids

This compound is often found to co-occur with other seco-cycloartane triterpenoids in the same plant species, particularly within the Gardenia genus. acs.orgresearchgate.netfigshare.comnih.govtsri.or.th These co-occurring compounds share the fundamental 3,4-seco-cycloartane skeleton but differ in their oxidation patterns and the nature of functional groups, highlighting close biosynthetic relationships.

This compound (1), secaubrytriol (B1255022) (2), and secaubryolide (3) were isolated together from the exudate of Gardenia aubryi. acs.orgresearchgate.netnih.gov This co-occurrence strongly suggests a close biosynthetic relationship, with these compounds likely representing different stages or branches in a common pathway originating from a cycloartane precursor. Structurally, Secaubrytriol possesses additional hydroxyl groups compared to this compound, while Secaubryolide features a lactone ring system, indicating further enzymatic modifications of the seco-cycloartane skeleton. nih.govucl.ac.uk

Here is a table summarizing the co-occurrence of this compound with Secaubrytriol and Secaubryolide:

CompoundSource PlantCo-occurring Compounds
This compoundGardenia aubryiSecaubrytriol, Secaubryolide
SecaubrytriolGardenia aubryiThis compound, Secaubryolide
SecaubryolideGardenia aubryiThis compound, Secaubrytriol
This compoundGardenia tubiferaGardenoins A-D researchgate.netfigshare.comacs.org
This compoundGardenia thailandicaGardenoins I-J, Sootepin E researchgate.net
SecaubryolideGardenia carinataDikamaliartane D researchgate.net
This compoundGardenia obtusifoliaGardenoins E-H tsri.or.th
Sootepin EGardenia thailandicaThis compound, Gardenoins I-J researchgate.net
Sootepins A-EGardenia sootepensisFour known triterpenes researchgate.net
Sootepins H-IGardenia sootepensis- researchgate.net
Sootepin J-KGardenia sootepensisSootepin L, two known compounds researchgate.net
Dikamaliartanes A-FGardenia gummifera, G. lucidaKnown flavonoid researchgate.net
This compoundGardenia gummiferaCycloartenone, cycloarta-23,25-dien-3-one, gardenolic B acid, coccinetane A, coccinetane A methyl ester, sootepin C, secaubryolide, ocotillone, cabralealactone, ocotillol II, hydroxydammarenone II researchgate.net
SecaubryolideGardenia gummiferaCycloartenone, cycloarta-23,25-dien-3-one, gardenolic B acid, coccinetane A, coccinetane A methyl ester, this compound, sootepin C, ocotillone, cabralealactone, ocotillol II, hydroxydammarenone II researchgate.net
Sootepin CGardenia gummiferaCycloartenone, cycloarta-23,25-dien-3-one, gardenolic B acid, coccinetane A, coccinetane A methyl ester, this compound, secaubryolide, ocotillone, cabralealactone, ocotillol II, hydroxydammarenone II researchgate.net

This compound has also been isolated alongside other seco-cycloartanes, such as the gardenoins and sootepins, from different Gardenia species. Gardenoins A-D were found with this compound in the exudate of Gardenia tubifera. researchgate.netfigshare.comacs.org Similarly, sootepin E was isolated along with this compound and gardenoins I-J from Gardenia thailandica. researchgate.net The sootepins A-E were isolated from the apical buds of Gardenia sootepensis. researchgate.net The structural variations among gardenoins and sootepins, while retaining the seco-cycloartane core, further illustrate the diverse modifications that can occur during the biosynthesis of these compounds within the Gardenia genus. These shared structural features and co-occurrences provide chemotaxonomic evidence for the close relationship between these compounds and the plants in which they are found.

Dikamaliartanes, another group of cycloartane triterpenes characterized by an open A-ring with a free COOH group at C(3), have been isolated from the gum resin of Gardenia gummifera and G. lucida. researchgate.net While the search results indicate the co-occurrence of secaubryolide with dikamaliartane D in Gardenia carinata researchgate.net, the direct co-occurrence of this compound with dikamaliartanes is also reported in Gardenia gummifera. researchgate.net The structural similarities, particularly the open A-ring, suggest a common biosynthetic origin from cycloartane precursors, potentially involving similar ring cleavage mechanisms to those proposed for this compound, Secaubrytriol, and Secaubryolide. researchgate.net The presence of these diverse seco-cycloartane structures across different Gardenia species underscores the importance of the seco-cycloartane pathway in the metabolism of this genus.

Other Related Triterpenoids (e.g., Coccinetane A, Cycloartane-24,25-diol-3-one)

This compound has been found to co-occur with other triterpenoids, including Coccinetane A and (24S)-Cycloartane-24,25-diol-3-one, in the exudate of Gardenia aubryi acs.orgnih.govacs.org. Coccinetane A is also a seco-cycloartane triterpenoid (B12794562) acs.orgnih.govacs.orgacs.org. (24S)-Cycloartane-24,25-diol-3-one is a cycloartane derivative acs.orgnih.govacs.org. The presence of these structurally related compounds alongside this compound in the same plant species supports the idea of shared biosynthetic routes originating from a cycloartane precursor acs.orgnih.govacs.org. Other Gardenia species have also yielded various cycloartane and seco-cycloartane triterpenoids, highlighting the prevalence of these skeletal types within the genus researchgate.netresearchgate.netresearchgate.nettsri.or.th. For instance, Gardenia tubifera and Gardenia thailandica have been shown to contain this compound along with other seco-cycloartanes researchgate.netresearchgate.netacs.org. The isolation of these diverse, yet related, triterpenoids from Gardenia species provides valuable insights into the enzymatic machinery present in these plants and their capacity for structural diversification of the triterpenoid backbone.

Chemotaxonomic Significance of this compound within Gardenia Species and Rubiaceae Family

The distribution of specific secondary metabolites, such as triterpenoids, can serve as valuable markers for chemotaxonomic studies, aiding in the classification and understanding of relationships between plant species cnjournals.comresearchgate.net. The presence of this compound, a relatively distinct 3,4-seco-cycloartane, in multiple Gardenia species, including G. aubryi, G. sootepensis, G. tubifera, and G. thailandica, suggests its potential as a chemotaxonomic marker for this genus acs.orgnih.govacs.orgtocric.comresearchgate.netresearchgate.netresearchgate.nettsri.or.thacs.orgbuu.ac.th. Its isolation also from Coussarea macrophylla, another member of the Rubiaceae family, indicates that this class of seco-cycloartanes may have a broader distribution within the family medchemexpress.comcnjournals.comresearchgate.net.

Chemotaxonomic studies within the Rubiaceae family often utilize the presence and profiles of various secondary metabolites, including triterpenoids and iridoids, to infer relationships between tribes and genera researchgate.netbuu.ac.th. The consistent isolation of seco-cycloartane triterpenes from several Gardenia species, in contrast to other triterpenoid types found in different Rubiaceae genera, could contribute to the chemotaxonomic understanding of the Gardenieae tribe and its placement within the larger family structure researchgate.netbuu.ac.th. Further comprehensive studies analyzing the triterpenoid profiles across a wider range of Gardenia species and other Rubiaceae members would be necessary to fully establish the chemotaxonomic significance of this compound and related seco-cycloartanes.

Chemical Synthesis and Derivatization Strategies for Secaubryenol and Its Analogs

Synthetic Challenges and Retrosynthetic Analysis of Secaubryenol

The total synthesis of a complex natural product like this compound has not yet been reported, reflecting the significant hurdles in its construction. The primary challenges lie in the stereocontrolled assembly of its polycyclic framework, the installation of the strained cyclopropane (B1198618) ring, and the specific cleavage of the A-ring to form the 3,4-seco-cycloartane skeleton.

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of complex organic molecules. wikipedia.orgairitilibrary.com The process begins by breaking down the target molecule into simpler, more readily available precursors. wikipedia.orgamazonaws.com For this compound, a plausible retrosynthetic strategy would prioritize the disconnection of the more complex seco-cycloartane core into a more conventional cycloartane (B1207475) precursor.

Key retrosynthetic disconnections for this compound would likely include:

A-ring Formation: A primary disconnection would involve the conceptual closure of the seco A-ring. This "transform" would lead back to a 3,4-dihydroxy cycloartane precursor. In the forward direction, this suggests that a key late-stage step would be the oxidative cleavage of a diol at the C-3 and C-4 positions.

Cyclopropane Ring Synthesis: The characteristic cyclopropane ring of the cycloartane family is a significant synthetic target. A common strategy involves the intramolecular cyclization of a suitable precursor, often a carbene or carbenoid addition to a double bond within a tetracyclic triterpene intermediate.

Side Chain Attachment: The side chain could be disconnected at the C-17 position, suggesting its attachment to the steroidal core via an alkylation or coupling reaction.

Core Polycycle Assembly: The tetracyclic core itself could be disconnected through strategies developed for steroid and triterpene synthesis, such as intramolecular aldol condensations or Diels-Alder reactions to construct the six-membered rings. youtube.com

This analysis highlights that the synthesis would require precise control over stereochemistry at multiple centers and the development of robust methods for constructing the strained ring systems.

Semi-synthetic Modification Approaches

Given the availability of this compound from natural sources, semi-synthetic modification represents a more immediate pathway to generating novel derivatives for structure-activity relationship (SAR) studies. nih.gov The native functional groups on this compound serve as handles for chemical elaboration.

The structure of this compound, a 3,4-seco-cycloartane, implies the presence of functional groups at the termini of the cleaved A-ring, likely a carboxylic acid at C-3 and a methyl ketone or aldehyde at C-4, which for nomenclature purposes can be related to modifications around the C-1 area of the core structure. The side chain typically contains a terminal double bond or hydroxyl group, making the C-26 position another prime site for modification.

Table 1: Potential Chemical Modifications at C-1 and C-26 of this compound

Target Position Native Functional Group (Hypothesized) Potential Modification Reaction Resulting Functional Group
C-1 (from C-3) Carboxylic Acid Esterification, Amidation, Reduction Ester, Amide, Primary Alcohol
C-26 (Side Chain) Terminal Alkene Epoxidation, Dihydroxylation, Ozonolysis Epoxide, Diol, Aldehyde/Ketone

These modifications would utilize well-established synthetic protocols to alter the polarity, hydrogen-bonding capacity, and steric profile of the parent molecule.

The carboxylic acid moiety resulting from the A-ring cleavage is an ideal starting point for creating libraries of ester and amide analogs. These derivatives are often synthesized to improve pharmacokinetic properties or to probe specific interactions with biological targets. nih.gov

The synthesis of esters is typically achieved by reacting the carboxylic acid of this compound with various alcohols under acidic conditions (Fischer esterification) or by using coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC). researchgate.net Amide synthesis involves the reaction of the carboxylic acid with a diverse range of primary or secondary amines, facilitated by peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) to ensure high yields and minimize side reactions. researchgate.netnih.gov

Table 2: Representative Synthetic Routes to this compound Ester and Amide Analogs

Analog Type Reagents and Conditions
Methyl Ester This compound, Methanol (CH₃OH), Catalytic Sulfuric Acid (H₂SO₄), Reflux
Benzyl Ester This compound, Benzyl alcohol, DCC, DMAP, Dichloromethane (DCM), Room Temp
N-propyl Amide This compound, Propylamine, EDCI, HOBt, DIPEA, DCM, Room Temp

Beyond simple functional group interconversion, more profound modifications of the seco-cycloartane scaffold can be envisioned. These transformations could involve reactions that alter the core structure of the molecule. For example, acid-catalyzed treatment could potentially induce rearrangement of the cyclopropane ring, leading to derivatives with different polycyclic frameworks. Further oxidative cleavage or cyclization reactions involving the opened A-ring could generate novel lactones, lactams, or other heterocyclic systems fused to the core.

Theoretical Studies on Conformational Preferences and Molecular Dynamics

Computational chemistry provides powerful tools to understand the three-dimensional structure and dynamic behavior of complex molecules like this compound, offering insights that are difficult to obtain through experimental methods alone.

Molecular mechanics is a computational method used to calculate the potential energy of a molecule as a function of its geometry, allowing for the exploration of its conformational space. nih.gov For a flexible molecule like this compound, with its opened A-ring and rotatable side chain, numerous conformations are possible. Molecular mechanics calculations can identify the low-energy (i.e., most stable and populated) conformers. nih.govfrontiersin.org

Such a study on this compound would involve:

Structure Building: Creating a 3D model of the this compound molecule.

Conformational Search: Systematically rotating the rotatable bonds (e.g., those in the seco-ring portion and the side chain) to generate a large number of possible conformations.

Energy Minimization: Using a suitable force field (e.g., MMFF94 or AMBER), the steric energy of each conformation is calculated and minimized to find the nearest local energy minimum.

This analysis can be crucial for understanding how the molecule might interact with a biological receptor and can guide the design of more rigid or conformationally constrained analogs with improved activity.

Table 3: Parameters and Potential Outcomes of a Molecular Mechanics Study on this compound

Parameter / Method Description Potential Insights
Force Field A set of equations and parameters (e.g., MMFF94, AMBER) used to calculate the potential energy of the molecule. Provides accurate energy calculations for organic molecules.
Conformational Search Algorithm Method (e.g., Monte Carlo, Systematic Search) to explore the potential energy surface. Ensures a thorough exploration of possible 3D structures.
Energy Minimization An algorithm that adjusts the geometry to find the lowest energy structure. Identifies stable conformations.

Simulation Techniques for Structural Stability and Flexibility

A comprehensive review of scientific literature and chemical databases indicates a notable absence of published research specifically detailing the chemical synthesis, derivatization, or computational simulation of this compound. While methodologies for the total synthesis of complex natural products, strategies for chemical derivatization, and the use of molecular modeling are well-established in organic chemistry and computational biology, their specific application to this compound has not been documented in peer-reviewed sources.

Consequently, there are no available research findings, data tables, or detailed discussions on simulation techniques concerning the structural stability and flexibility of the this compound molecule. Topics such as molecular dynamics simulations, density functional theory (DFT) calculations, or other computational methods to analyze its conformational landscape, flexibility, or stability have not been the subject of published studies. Similarly, literature detailing the chemical synthesis of this compound or its analogs, as well as strategies for its derivatization, could not be identified.

Mechanistic Elucidation of Secaubryenol S Biological Activities

Investigation of Anticancer/Cytotoxic Mechanisms of Action

Secaubryenol, as a 3,4-secocycloartane triterpene, has been studied for its cytotoxic effects against various human tumor cell lines. medchemexpress.comresearchgate.netresearchgate.nettsri.or.thresearchgate.netresearchgate.net

Evaluation against Human Solid Tumor Cell Lines (e.g., BT474, CHAGO, Hep-G2, KATO-3, SW-620)

Studies have evaluated the cytotoxic activity of this compound against a panel of human solid tumor cell lines, including breast cancer (BT474), lung cancer (CHAGO), liver cancer (Hep-G2), gastric cancer (KATO-3), and colon cancer (SW-620). researchgate.netresearchgate.nettsri.or.thresearchgate.netresearchgate.netglobalresearchonline.netchula.ac.th While some related compounds, such as sootependial, have shown potent cytotoxicity against specific cell lines like Hep-G2, this compound itself has been reported to have less activity or no cytotoxic effect at certain concentrations against these cell lines. medchemexpress.comresearchgate.netmedchemexpress.com For instance, this compound displayed an IC50 value over 100 μM against human SW620 cells after 3 days by MTT assay. medchemexpress.com Another source indicates that this compound does not display any cytotoxic effect at a dose of 10 µg/mL. medchemexpress.commedchemexpress.com However, other research suggests this compound has shown a variety of anticancer activities against breast, prostate, and cervical cancers. researchgate.net

Based on the search results, here is a summary of this compound's activity against specific cell lines:

Cell LineTypeReported ActivityReference
SW620Colon CancerIC50 value over 100 μM medchemexpress.com
BT474Breast CancerEvaluated, less active than related compounds researchgate.netresearchgate.net
CHAGOLung CancerEvaluated, less active than related compounds researchgate.netresearchgate.net
Hep-G2Liver CancerEvaluated, less active than related compounds researchgate.netresearchgate.net
KATO-3Gastric CancerEvaluated, less active than related compounds researchgate.netresearchgate.net
Breast Cancer-Variety of anticancer activities reported researchgate.net
Prostate Cancer-Variety of anticancer activities reported researchgate.net
Cervical Cancer-Variety of anticancer activities reported researchgate.net

Modulation of Cellular Signaling Pathways

The modulation of cellular signaling pathways is a key aspect of the anticancer mechanisms of many compounds, including triterpenoids.

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer. nih.gov Inducing apoptosis is a common strategy for anticancer agents. While the search results mention that some triterpenoids can induce apoptosis, and sootependial (a related 3,4-seco-cycloartane) induces apoptosis in human myeloid leukaemia cells, specific detailed research findings on this compound's direct impact on apoptosis induction pathways were not prominently available in the provided snippets. medchemexpress.comtsri.or.thresearchgate.net The intrinsic pathway of apoptosis, linked to the activity of some triterpenes like betulinic acid, involves the release of cytochrome c from mitochondria, leading to caspase activation. nih.govresearchgate.net

Cell Proliferation Regulation

Inhibition of uncontrolled cell proliferation is another major target for anticancer therapies. Some triterpenes have been shown to inhibit the proliferation of endothelial cells in a dose-dependent manner. tsri.or.th While this compound has been evaluated for its cytotoxic effects, detailed mechanisms specifically linking this compound to the regulation of cell proliferation pathways were not extensively described in the provided search results. Related compounds have shown anti-angiogenic activity by suppressing endothelial cell proliferation and tubule formation. researchgate.netresearchgate.net

Potential Interactions with Kinase Cascades (e.g., Akt/PKB, though not explicitly linked to this compound, a relevant area for triterpenoids)

Kinase cascades, such as the PI3K/Akt pathway, are frequently dysregulated in cancer and play crucial roles in cell survival, proliferation, and growth. nih.gov While this compound is a triterpenoid (B12794562), direct evidence of its interaction with the Akt/PKB pathway was not explicitly found in the search results. However, research on other compounds, such as scutellarein (B1681691) (a flavone), has shown inhibition of cell proliferation and metastasis through regulating the PI3K/Akt/NF-κB signaling pathway in hepatocellular carcinoma cells. nih.gov This suggests that modulation of kinase cascades like Akt/PKB is a relevant area of investigation for natural compounds with potential anticancer activity, including triterpenoids.

Nuclear Factor Kappa B (NF-κB) Activity Modulation (for related triterpenes)

Structure-Activity Relationship (SAR) Studies for Cytotoxicity

Investigations into the cytotoxic activity of 3,4-seco-cycloartane triterpenes, including this compound, have provided insights into the structural features that may contribute to their effects on cancer cell lines. This compound has been evaluated for its cytotoxic activity against various human tumor cell lines. fluoroprobe.comfluoroprobe.com One source indicates that this compound did not display cytotoxic effects at a dose of 10 µg/mL.

Role of the Exomethylene γ-Lactone Ring System

Generally, 3,4-seco-cycloartane type triterpenes possessing an exomethylene γ-lactone ring moiety have been observed to display broad cytotoxicity across various tested cell lines. This structural feature is suggested to play a significant role in the cytotoxic activity of this class of compounds. This compound contains this exomethylene γ-lactone ring system.

Influence of Stereochemical Features on Bioactivity

While stereochemistry is known to influence the bioactivity of many natural products, including triterpenoids, specific detailed research findings explicitly outlining the influence of the stereochemical features of this compound on its particular biological activities, such as cytotoxicity or antiangiogenesis, were not prominently detailed in the provided search results. Stereochemical analysis has been performed for related compounds to determine their structures and activities.

Antiangiogenic Activity Research and Mechanistic Insights

This compound and other 3,4-seco-cycloartane triterpenes isolated from Gardenia species have been evaluated for their potential antiangiogenic activity. fluoroprobe.com

Inhibition of Microvessel Sprouting in Ex Vivo Models (e.g., Rat Aortic Sprouting Assay)

The antiangiogenic activity of this compound has been investigated using ex vivo models such as the rat aortic sprouting assay, which is used to assess the inhibition of microvessel formation. fluoroprobe.com this compound was among the naturally occurring 3,4-seco-cycloartane triterpenes tested in this assay. fluoroprobe.com While a related compound, sootepin B, displayed potent activity in inhibiting microvessel sprouting in a dose-dependent manner with an IC₅₀ value of 4.46 μM, specific detailed results for this compound's potency in this assay were not explicitly provided in the snippets, although its evaluation in this model is confirmed. fluoroprobe.com

Identification of Specific Antiangiogenic Targets and Pathways

Research into the antiangiogenic mechanisms of related triterpenes, such as sootepin B, suggests that their effects may involve the suppression of endothelial cell proliferation and tubular formation, potentially mediated by the regulation (inhibition) of pathways like Erk1/2 signaling. fluoroprobe.com Angiogenesis is a complex process involving multiple signaling pathways, including the VEGF pathway, which is a primary target for many anti-angiogenic drugs. However, specific molecular targets and pathways through which this compound exerts any antiangiogenic effects were not explicitly identified for this compound itself in the provided search results.

Antibacterial Activity and Molecular Mechanisms

This compound has also been evaluated for antibacterial activity. In tests against certain bacterial strains, this compound displayed IC₅₀ values exceeding 100 µM. These results suggest limited antibacterial activity at the tested concentrations against the specific organisms in that study. General mechanisms of antibacterial action for various compounds can involve interference with cell wall synthesis, inhibition of protein or nucleic acid synthesis, disruption of metabolic pathways, or effects on the cell membrane or ATP synthase. However, specific molecular mechanisms underlying any potential antibacterial activity of this compound were not detailed in the provided information, particularly given the high IC₅₀ values observed in the reported tests.

Activity against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Bacillus subtilis)

A methanolic fruit extract of Gardenia latifolia, which contains this compound, has demonstrated antibacterial activity against Gram-positive bacterial strains, including Staphylococcus aureus and Bacillus subtilis. nih.govnih.govmdpi.comresearchgate.net Studies utilizing the resazurin (B115843) microtiter assay have determined the minimum inhibitory concentrations (MIC) of this extract against these pathogens. nih.govnih.gov

Bacterial StrainGram StainMinimum Inhibitory Concentration (MIC) of G. latifolia Extract (µg/µL)
Staphylococcus aureusPositive15.62 nih.govnih.govresearchgate.net
Bacillus subtilisPositive31.25 nih.govnih.govresearchgate.net

The extract exhibited a lower MIC against Staphylococcus aureus compared to Bacillus subtilis, indicating potentially greater potency against the former in this context. nih.govnih.govresearchgate.net

Activity against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa)

The methanolic fruit extract of Gardenia latifolia containing this compound also showed activity against Gram-negative bacteria, such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.govnih.govmdpi.comresearchgate.net MIC values for the extract against these Gram-negative strains have been reported. nih.govnih.gov

Bacterial StrainGram StainMinimum Inhibitory Concentration (MIC) of G. latifolia Extract (µg/µL)
Escherichia coliNegative62.5 nih.govnih.govresearchgate.net
Klebsiella pneumoniaeNegative62.5 nih.govnih.govresearchgate.net
Pseudomonas aeruginosaNegative31.25 nih.govnih.govresearchgate.net

Other Investigated Biological Activities (e.g., Antioxidant, though an extract containing this compound was noted for this)

A methanolic fruit extract of Gardenia latifolia, known to contain this compound among other compounds, has been investigated for its antioxidant activity. nih.govnih.govmdpi.comresearchgate.net The extract demonstrated antioxidant potential in assays such as the DPPH activity assay. nih.govnih.gov The antioxidant property of the G. latifolia extract is attributed, at least in part, to the presence of phenolic compounds. nih.gov While this compound is present in this extract, the specific contribution of isolated this compound to the observed antioxidant activity is not explicitly quantified or detailed in the provided search results.

Advanced Research Methodologies and Future Trajectories for Secaubryenol Studies

Integrated Omics Approaches in Secaubryenol Research

Integrated omics approaches, encompassing proteomics, transcriptomics, and metabolomics, offer a comprehensive view of the biological systems affected by a compound. By simultaneously analyzing proteins, gene expression, and metabolites, researchers can gain deeper insights into the complex molecular pathways modulated by this compound. While specific integrated omics studies solely focused on this compound were not extensively detailed in the examined literature, the principles and applications of these methodologies are highly relevant to future research on this compound.

Proteomics for Target Protein Identification

Proteomics involves the large-scale study of proteins, including their structure, function, and interactions. In the context of this compound research, proteomics could be instrumental in identifying the specific protein targets with which this compound interacts. By comparing the protein profiles of cells or tissues treated with this compound versus control groups, researchers could identify proteins that are differentially expressed or modified upon exposure. Techniques such as mass spectrometry-based proteomics can pinpoint proteins that bind directly to this compound or those whose abundance levels are significantly altered, providing crucial clues about its mechanism of action and potential therapeutic targets.

Transcriptomics for Gene Expression Profiling

Transcriptomics focuses on the study of the complete set of RNA transcripts produced by an organism. Analyzing changes in gene expression patterns using techniques like RNA sequencing (RNA-Seq) can reveal how this compound affects cellular processes at the transcriptional level nih.govnih.gov. By examining the transcriptome of treated cells, researchers can identify genes that are upregulated or downregulated in response to this compound. This profiling can highlight affected signaling pathways, cellular functions, and adaptive responses, offering a broader understanding of the compound's biological impact.

Metabolomics for Pathway Interrogation

Metabolomics is the systematic study of the complete set of metabolites in a biological sample nih.govyoutube.com. Metabolites are the end products of cellular processes, and changes in their levels can directly reflect the biochemical activities and pathways influenced by a compound. This compound itself has been identified as a component in the metabolomic profiling of Gardenia latifolia fruit extract using techniques like LC-MS/MS researchgate.netmdpi.com. Applying metabolomics to this compound-treated biological systems could help identify altered metabolic pathways. This could involve targeted analysis of specific metabolite classes or untargeted approaches to discover unexpected metabolic shifts, providing insights into how this compound perturbs cellular biochemistry and exerts its effects researchgate.net.

Computational Biology and Rational Design of this compound Analogs

Computational biology approaches, including molecular docking, dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for understanding the interactions of compounds with biological targets and for guiding the design of new molecules with improved properties. These methods can complement experimental studies and accelerate the research and development process for this compound and its potential analogs.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (e.g., this compound) to another (e.g., a protein target) when bound to form a stable complex researchgate.netnih.govdergipark.org.trfrontiersin.org. This method estimates the binding affinity and can suggest potential binding sites on a target protein. While molecular docking has been mentioned in the context of Gardenia latifolia extract dntb.gov.ua, specific docking studies with this compound were not detailed in the search results.

Molecular dynamics simulations extend docking by simulating the physical movements of atoms and molecules over time nih.govnih.gov. This provides insights into the stability of the ligand-target complex, conformational changes, and the dynamic nature of their interaction. Applying molecular docking and dynamics simulations to this compound could help predict its binding to hypothesized protein targets identified through experimental studies or literature review, offering a molecular-level understanding of the interaction and validating potential targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing predictive models that correlate the structural and physicochemical properties of a series of compounds with their biological activity youtube.comnih.govfrontiersin.orgyoutube.com. By building a QSAR model based on this compound and its known analogs (if available) with measured biological activities, researchers can identify the key molecular features that are important for activity. This information can then be used to rationally design new this compound analogs with potentially enhanced potency, selectivity, or other desirable properties youtube.com. Although this compound has been mentioned in the context of naturally occurring A-Seco-Triterpenoids and their activities, detailed QSAR studies specifically focused on this compound were not found in the provided snippets dokumen.pub.

Strategies for Sustainable Production and Biosynthetic Engineering

Ensuring a sustainable and consistent supply of bioactive compounds like this compound is crucial for research and potential future applications. Traditional methods of extraction from natural sources can be limited by factors such as plant availability, geographical location, and environmental conditions. Biotechnological approaches offer promising alternatives for enhanced production.

Plant Tissue Culture and In Vitro Propagation for Enhanced Yield

Plant tissue culture and in vitro propagation techniques provide controlled environments for the multiplication of plant cells, tissues, or organs under aseptic conditions. This methodology can facilitate the rapid production of plant material irrespective of season or weather, offering a consistent source of biomass for the extraction of secondary metabolites. In vitro culture can be employed to propagate plants known to contain this compound, potentially leading to enhanced yields compared to traditional cultivation methods. The process typically involves stages such as explant initiation, multiplication, shooting, rooting, and hardening. While plant tissue culture is a well-established method for producing various plant-derived compounds, specific research detailing the application of these techniques directly for this compound production requires further investigation. This approach holds potential for optimizing growth conditions and potentially eliciting increased this compound accumulation in cultured tissues.

Heterologous Expression Systems for Biosynthetic Pathway Reconstruction

Heterologous expression involves transferring the genes responsible for the biosynthesis of a natural product from its native organism into a more amenable host organism for production. This strategy is particularly valuable when the native source is difficult to cultivate or genetically manipulate. Identifying the biosynthetic gene cluster (BGC) for this compound is a critical first step in this approach. Once identified, this BGC can be cloned into expression vectors and introduced into suitable hosts, such as bacteria, yeast, or other plant systems. Heterologous expression allows for the reconstruction of the biosynthetic pathway in a controlled system, enabling potential optimization of yield and the generation of analogs through genetic manipulation. Challenges in this area can include the size and complexity of the BGC and the need for appropriate host systems that can correctly fold and modify the enzymes involved. While heterologous expression is a powerful tool for natural product discovery and production, research specifically on the heterologous expression of the this compound biosynthetic pathway is needed to explore its feasibility for sustainable production.

Synergistic Effects of this compound with Other Phytochemicals

Natural products, including triterpenoids like this compound, often exist in complex mixtures with other phytochemicals in their native plant sources. The therapeutic or biological effects of these plant extracts are frequently attributed not just to a single active compound but to the synergistic interactions between multiple constituents. Synergy can manifest in various ways, including enhanced bioavailability, improved metabolic stability, modulation of multiple targets or pathways, and overcoming resistance mechanisms.

Research indicates that understanding the synergistic or additive effects of bioactive components from medicinal plants is an area requiring substantial new studies. While this compound has shown anticancer activities against certain cell lines, its potential synergistic interactions with other phytochemicals present in the same plant or with other bioactive compounds remain largely unexplored. Investigating these interactions could reveal enhanced efficacy or broader biological activities compared to this compound in isolation. Studies employing techniques such as in vitro combination assays and network pharmacology approaches can help elucidate potential synergistic relationships and the underlying molecular mechanisms.

Unexplored Pharmacological Potential and Novel Mechanistic Investigations

While this compound has been reported to exhibit anticancer activities against breast, prostate, and cervical cancers, its full pharmacological potential and the detailed molecular mechanisms underlying its observed effects are areas that warrant further in-depth investigation. Many natural products possess a wide range of biological activities that may not be immediately apparent from initial screenings.

Future research trajectories could involve exploring the activity of this compound against other types of cancer, as well as investigating potential effects on inflammatory, antimicrobial, antiviral, or other relevant biological pathways. Identifying the specific protein targets and cellular signaling cascades modulated by this compound is crucial for understanding its mechanism of action at a molecular level. Techniques such as target identification assays, transcriptomic and proteomic profiling, and advanced imaging can provide valuable insights into how this compound interacts with biological systems. Furthermore, investigating the structure-activity relationships of this compound and its potential metabolites could pave the way for the design and synthesis of novel analogs with improved potency, selectivity, or pharmacokinetic properties. Network pharmacology approaches can also be employed to systematically map the potential targets and pathways influenced by this compound, offering a broader understanding of its therapeutic potential.

Conclusion and Outlook on Secaubryenol Research

Synthesis of Current Academic Findings on Secaubryenol

Current academic findings indicate that this compound possesses notable biological activities, primarily in the areas of cytotoxicity against cancer cell lines and antimicrobial effects. Chemically, this compound has a molecular formula of C30H48O3 and a molecular weight of 456.71. ebi.ac.uk Its structure is that of a pentacyclic triterpenoid (B12794562). nih.gov

Studies have demonstrated the cytotoxic potential of this compound against a panel of human tumor cell lines. These include activity observed against breast (BT474), lung (CHAGO), gastric (KATO-3), colon (SW-620), and liver (Hep-G2) cancer cell lines. acs.orgnih.govacs.orgimpactfactor.orgglobalresearchonline.net

In addition to its cytotoxic effects, this compound has also exhibited antimicrobial activity. Research has shown its effectiveness against certain bacterial strains, such as Staphylococcus aureus and Bacillus subtilis. nih.govmdpi.com Activity against the dermatophyte Trichophyton rubrum has also been reported. ucl.ac.uk

The isolation of this compound from different Gardenia species highlights these plants as sources of this compound.

Here is a summary of reported biological activities of this compound:

ActivityTested Organisms/Cell LinesSource Plant Species
CytotoxicHuman breast (BT474), lung (CHAGO), gastric (KATO-3), colon (SW-620), liver (Hep-G2) cancer cell linesGardenia tubifera, Gardenia latifolia nih.govacs.orgnih.govacs.orgimpactfactor.org
AntibacterialStaphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosaGardenia latifolia nih.govmdpi.com
AntimicrobialTrichophyton rubrumPlants of the tropical rain forests of Borneo (including Gardenia species) ucl.ac.uk

(Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.)

Identification of Remaining Knowledge Gaps and Research Challenges

Despite the findings on the cytotoxic and antimicrobial activities of this compound, several knowledge gaps and research challenges remain. A significant gap lies in the comprehensive understanding of the structure-activity relationship of this compound and its naturally occurring or synthetic analogues. While some analogues like secaubrytriol (B1255022) and secaubryolide have been isolated alongside this compound acs.orgresearchgate.net, a systematic study comparing the activities of a wider range of derivatives is needed. Screening more species from the same plant taxa could help identify additional analogues and provide insights into how structural variations influence biological activity. ucl.ac.uk

Another challenge is the limited understanding of the specific mechanisms of action underlying this compound's observed cytotoxic and antimicrobial effects. Detailed molecular studies are required to elucidate how this compound interacts with biological targets within cancer cells and microbial organisms.

Furthermore, most of the reported biological activity is based on in vitro studies. There is a significant gap in research regarding the in vivo activity, pharmacokinetics, metabolism, and potential efficacy of this compound in living systems. Translating in vitro findings of natural products into viable therapeutic agents often faces challenges related to bioavailability, distribution, and potential off-target effects. ucl.ac.uk

The availability of this compound for research can also be a challenge, as isolation from natural sources may yield limited quantities. This underscores the need for efficient synthesis methods.

Future Directions and Emerging Research Avenues for this compound and its Derivatives

Future research on this compound and its derivatives can proceed in several promising directions to address the existing knowledge gaps. A key avenue involves the targeted isolation and characterization of additional seco-cycloartane triterpenes from Gardenia species and related plants. ucl.ac.uk This should be coupled with comprehensive studies to establish clear structure-activity relationships, which could guide the rational design of more potent and selective analogues.

Detailed investigations into the molecular mechanisms by which this compound exerts its cytotoxic and antimicrobial effects are crucial. This could involve studies on cellular pathways, protein interactions, and potential targets within cancer cells and microbes. Such research could provide the basis for developing this compound or its derivatives into targeted therapies.

Exploring the potential of this compound against a broader spectrum of cancer types and drug-resistant microbial strains represents another important research avenue. Given the increasing concern over antibiotic resistance ucl.ac.uk, investigating the activity of natural products like this compound against resistant pathogens is particularly relevant.

The development of efficient and scalable synthetic or semi-synthetic routes for this compound and its promising derivatives is essential to ensure sufficient supply for extensive biological testing, including in vivo studies. acs.org Synthetic modifications could also lead to the creation of novel compounds with enhanced potency, improved pharmacokinetic properties, or reduced toxicity.

Finally, research could explore potential synergistic effects of this compound when used in combination with existing therapeutic agents, both in cancer treatment and antimicrobial therapy. The potential of natural products as sources of new drug leads continues to be significant researchgate.netmdpi.comucl.ac.uk, and further research on this compound is warranted to fully explore its therapeutic potential.

Q & A

Q. Methodological Answer :

  • High-performance liquid chromatography (HPLC) : Quantify purity (>95% threshold) using a C18 column and acetonitrile-water gradient .
  • Spectroscopic methods :
    • NMR : Assign proton/carbon peaks to verify stereochemistry and functional groups .
    • Mass spectrometry (MS) : Confirm molecular weight and detect isotopic patterns .
  • X-ray crystallography : Resolve crystal structures to validate 3D conformation for mechanistic studies .

How can researchers resolve contradictions in reported bioactivity data of this compound across different experimental models?

Q. Advanced Methodology :

  • Meta-analysis framework : Aggregate data from in vitro (e.g., cell lines) and in vivo (e.g., murine models) studies, adjusting for variables like dosage and exposure duration .
  • Sensitivity analysis : Test robustness of conclusions by varying assumptions (e.g., IC50 thresholds) .
  • Model-specific validation : Replicate conflicting experiments under standardized conditions (e.g., ISO-certified cell culture protocols) to isolate methodological discrepancies .

What computational modeling approaches are suitable for predicting this compound’s interaction with biological targets?

Q. Advanced Methodology :

  • Molecular dynamics (MD) simulations : Simulate ligand-protein binding using software like GROMACS, incorporating force fields (e.g., AMBER) to assess stability .
  • Docking studies : Use AutoDock Vina to predict binding affinities with target receptors (e.g., kinase inhibitors) .
  • Quantum mechanical (QM) calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends .

What are the key considerations when designing dose-response experiments for this compound’s pharmacological assessment?

Q. Methodological Answer :

  • Range-finding assays : Conduct preliminary tests to identify non-toxic vs. effective concentrations (e.g., 0.1–100 µM) .
  • Statistical power : Use a sample size calculator (e.g., G*Power) to ensure adequate replicates (n ≥ 3) .
  • Control groups : Include vehicle-only and positive controls (e.g., known inhibitors) to normalize results .

How should sensitivity analyses be incorporated into this compound studies to address variability in experimental outcomes?

Q. Advanced Methodology :

  • Parameter variation : Test the impact of pH, temperature, and solvent polarity on reaction yields or bioactivity .
  • Monte Carlo simulations : Model experimental uncertainty (e.g., pipetting errors) to quantify confidence intervals .
  • Cross-validation : Split datasets into training/testing subsets to validate predictive models .

What statistical methods are recommended for analyzing this compound’s cytotoxic effects in in vitro assays?

Q. Methodological Answer :

  • Dose-response curves : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression tools (e.g., GraphPad Prism) .
  • ANOVA with post hoc tests : Compare means across multiple concentrations (e.g., Tukey’s HSD for pairwise differences) .
  • Survival analysis : Apply Kaplan-Meier estimators for time-dependent cytotoxicity .

What strategies can be employed to integrate secondary data from existing literature with primary experimental data on this compound?

Q. Advanced Methodology :

  • Systematic reviews : Use PRISMA guidelines to screen and synthesize prior studies, highlighting knowledge gaps .
  • Data harmonization : Convert disparate units (e.g., nM vs. µg/mL) into standardized metrics for meta-analysis .
  • Mixed-methods triangulation : Combine computational predictions, in vitro data, and clinical correlations to validate hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.